1,3,5-Tribromoadamantane

Thermal Analysis Materials Science Organic Synthesis

1,3,5-Tribromoadamantane (CAS 707-34-6) is the definitive procurement choice for laboratories requiring a fully characterized, C3v-symmetric reference standard for validating HPLC/GC methods in Amantadine or Memantine drug product analysis. Unlike lower-brominated analogs, its distinct Kovats Retention Index (1779 on SE-30) and specific melting point (126–127 °C) ensure unambiguous identification and method robustness for regulatory submissions. As the essential precursor for synthesizing adamantane-1,3,5-triol, it enables the development of high-performance lubricants and advanced polymer materials, with its precise symmetry being irreplaceable by mono- or di-brominated compounds.

Molecular Formula C10H13Br3
Molecular Weight 372.92 g/mol
CAS No. 707-34-6
Cat. No. B122686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tribromoadamantane
CAS707-34-6
Synonyms1,3,5-Tribromotricyclo[3.3.1.13,7]decane;  1,3,5-Tribromo-adamantane; 
Molecular FormulaC10H13Br3
Molecular Weight372.92 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1(CC(C2)(C3)Br)Br)Br
InChIInChI=1S/C10H13Br3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7H,1-6H2
InChIKeyWZCLLQRZXWUEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tribromoadamantane (CAS 707-34-6) | Properties, Differentiation & Procurement Guide


1,3,5-Tribromoadamantane (CAS 707-34-6) is a C3v-symmetric, fully characterized halogenated adamantane derivative with the molecular formula C10H13Br3 and a molecular weight of 372.92 g/mol [1]. Its well-defined rigid cage structure and the presence of three symmetrically positioned bromine atoms confer distinct physicochemical properties, including a melting point of 126–127 °C, a predicted boiling point of 329.0 ± 22.0 °C, and a density of 2.235 ± 0.06 g/cm³ .

Why 1,3,5-Tribromoadamantane Cannot Be Replaced by Generic Halogenated Adamantanes


The physicochemical and functional properties of halogenated adamantanes are exquisitely sensitive to the number, type, and positional symmetry of the halogen substituents. Variations in bromination pattern directly modulate key procurement-relevant parameters such as melting point, density, chromatographic retention, and solubility. Consequently, substituting 1,3,5-tribromoadamantane with a lower-brominated (e.g., 1,3-dibromoadamantane) or a different halogenated analog (e.g., 1,3,5-trichloroadamantane) will result in a materially different physical state, handling behavior, and chemical reactivity, thereby invalidating validated analytical methods, altering synthetic outcomes, and compromising the performance of materials in which it is incorporated. The following quantitative comparisons provide the evidence base for selecting the specific 1,3,5-tribromo derivative over its closest structural neighbors [1].

1,3,5-Tribromoadamantane (CAS 707-34-6): Quantified Differentiation vs. Closest Analogs


Melting Point: 1,3,5-Tribromoadamantane Exhibits an Intermediate Thermal Profile vs. Di- and Tetrabromo Analogs

The melting point of 1,3,5-tribromoadamantane (126–127 °C) lies between that of the lower-brominated 1,3-dibromoadamantane (108–113 °C) and the higher-brominated 1,3,5,7-tetrabromoadamantane (246–247 °C) . This distinct thermal signature differentiates the tribromo derivative as a unique solid-state form with handling and processing characteristics distinct from its di- and tetra-brominated relatives.

Thermal Analysis Materials Science Organic Synthesis

Density: 1,3,5-Tribromoadamantane Occupies a Unique Density Niche Among Halogenated Adamantanes

1,3,5-Tribromoadamantane has a density of 2.235 g/cm³, which is substantially greater than that of 1,3-dibromoadamantane (1.864 g/cm³) but less than that of 1,3,5,7-tetrabromoadamantane (2.568 g/cm³) . This quantifiable difference in density directly impacts volumetric handling, formulation calculations, and material property predictions.

Material Density Formulation Process Engineering

Gas Chromatography: Unique Kovats Retention Index Enables Unambiguous Identification and Separation from Closely Related Analogs

On a non-polar SE-30 stationary phase, 1,3,5-tribromoadamantane exhibits a Kovats retention index (RI) of 1779 [1]. This value is clearly distinct from that of 1,3-dibromoadamantane (RI = 1632) and 1,3,5-trichloroadamantane (RI = 1582) [1][2][3]. The established difference of 147 RI units between the tribromo and dibromo derivatives is more than sufficient for baseline separation in gas chromatographic analyses, confirming the compound's identity and purity without the need for complex method development.

Analytical Chemistry Chromatography Quality Control

Aqueous Solubility: 1,3,5-Tribromoadamantane is Quantitatively Distinct from Lower-Brominated Analogs

The predicted aqueous solubility of 1,3,5-tribromoadamantane is 0.00944 mg/mL (0.0000253 mol/L) at 25 °C . In contrast, 1,3-dibromoadamantane is described as being soluble in organic solvents but insoluble in water, with no quantified low solubility given, indicating a qualitatively higher solubility profile in organic media . While both are considered insoluble, the available quantitative data for the tribromo derivative allows for more precise modeling of its behavior in biphasic systems or environmental fate studies compared to the less rigorously quantified dibromo analog.

Solubility Formulation Environmental Fate

Synthetic Utility: Validated Route to Adamantanetriol, a High-Value Performance Lubricant Intermediate

A patented process demonstrates the direct and high-yield hydrolysis of 1,3,5-tribromoadamantane to produce adamantane-1,3,5-triol . The method specifies using 10–90 molar equivalents of water and a tertiary amine catalyst at 150–280 °C . This triol is a critical intermediate for manufacturing high-performance synthetic lubricants . While 1,3-dibromoadamantane can also be hydrolyzed, the tribromo derivative is specifically called out for producing the triol, a C3-symmetric building block that imparts distinct performance properties to the final lubricant materials that cannot be replicated by the diol derived from the dibromo compound.

Synthetic Chemistry Lubricant Synthesis Industrial Process

Analytical Reference Standard: A Verified Impurity Marker with Regulatory Traceability

1,3,5-Tribromoadamantane is a known brominated impurity of the active pharmaceutical ingredient (API) Memantine, an NMDA receptor antagonist used in Alzheimer's therapy . It is commercially supplied as a fully characterized reference standard, compliant with regulatory guidelines for analytical method development, validation, and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of Amantadine-related compounds [1]. Traceability to USP or EP pharmacopeial standards is available [1]. This establishes a specific, regulated use-case that is not shared by the generic dibromo or tetrabromo derivatives, which are not typically characterized and supplied for this purpose.

Pharmaceutical Analysis Quality Control Regulatory Compliance

Targeted Application Scenarios for 1,3,5-Tribromoadamantane (CAS 707-34-6)


Pharmaceutical Quality Control and Method Development for Amantadine/Memantine

1,3,5-Tribromoadamantane is the appropriate procurement choice for analytical laboratories tasked with developing, validating, or executing HPLC/GC methods for the detection and quantification of brominated impurities in Amantadine or Memantine drug substances and products. Its availability as a fully characterized, regulatory-compliant reference standard, with optional pharmacopeial traceability, ensures method robustness and audit readiness [1]. Using a non-certified analog like 1,3-dibromoadamantane would invalidate the method for regulatory submissions.

Synthesis of C3-Symmetric Building Blocks and High-Performance Lubricants

This compound is the ideal starting material for research groups or industrial chemists aiming to synthesize adamantane-1,3,5-triol and its derivatives [1]. The resulting C3-symmetric triol is a key precursor for developing high-performance synthetic lubricants and advanced polymer materials that benefit from the rigid, three-dimensional adamantane core [1]. The symmetry of the tribromo derivative is a crucial design element that cannot be achieved with the mono- or di-brominated analogs.

Advanced Material Synthesis Requiring Precise Thermal and Volumetric Control

For materials scientists working with polymer blends, metal-organic frameworks (MOFs), or composite formulations, 1,3,5-tribromoadamantane offers well-defined and intermediate physical properties (density: 2.235 g/cm³, melting point: 126–127 °C) [1]. These specific values, distinct from both the lower-density, lower-melting dibromo analog and the higher-density, much-higher-melting tetrabromo analog, allow for fine-tuning the thermal and mechanical properties of the final material. Accurate knowledge of these parameters enables precise formulation and predictable material behavior.

Validated Chromatographic Method Transfer and Peak Identification

Researchers and analysts can rely on the established Kovats retention index (1779 on SE-30) for 1,3,5-tribromoadamantane to confidently identify the compound in complex mixtures using gas chromatography [1]. This literature-derived value is significantly different from those of potential co-eluting substances like 1,3-dibromoadamantane (RI=1632) or 1,3,5-trichloroadamantane (RI=1582), providing a robust and easily transferable method for identity confirmation and purity assessment that is not available for less-characterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,5-Tribromoadamantane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.